molecular formula C19H14O5S B387629 Phenyl 2-[(phenylsulfonyl)oxy]benzoate

Phenyl 2-[(phenylsulfonyl)oxy]benzoate

Cat. No.: B387629
M. Wt: 354.4g/mol
InChI Key: HZXYYXQPKZGMGE-UHFFFAOYSA-N
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Description

Phenyl 2-[(phenylsulfonyl)oxy]benzoate is a benzoate ester derivative featuring a phenylsulfonyloxy substituent at the ortho position of the benzoate ring. This compound is structurally distinct due to the sulfonyloxy group (–OSO₂Ph), which confers unique physicochemical properties, such as enhanced thermal stability and resistance to hydrolysis compared to simpler benzoates like methyl or phenyl benzoates . The sulfonyl group’s electron-withdrawing nature likely influences its reactivity, making it a candidate for specialized applications in organic synthesis or materials science.

Properties

Molecular Formula

C19H14O5S

Molecular Weight

354.4g/mol

IUPAC Name

phenyl 2-(benzenesulfonyloxy)benzoate

InChI

InChI=1S/C19H14O5S/c20-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)24-25(21,22)16-11-5-2-6-12-16/h1-14H

InChI Key

HZXYYXQPKZGMGE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Phenyl benzoate lacks sulfonyl or phosphoryl groups, resulting in lower hydrolytic stability than Phenyl 2-[(phenylsulfonyl)oxy]benzoate .
  • Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate contains allyloxy chains, which enhance steric bulk but reduce thermal stability compared to sulfonyloxy substituents .
  • Phosphoryl/imidazole-containing benzoates (e.g., compound 21 in ) exhibit catalytic or enzymatic activity due to their ability to mimic hydrolase active sites, a feature absent in the sulfonyloxy analog .
  • Herbicidal benzoates (e.g., DPX-L5300) integrate triazine rings for agrochemical activity, whereas the target compound’s sulfonyloxy group may prioritize stability over bioactivity .

Physicochemical Properties

  • Thermal Stability : Sulfonyloxy groups enhance stability due to strong S=O bonds, contrasting with hydrolytically labile allyloxy or phosphoryl esters .
  • Solubility : The phenylsulfonyl moiety increases hydrophobicity compared to methyl or imidazole-containing benzoates, limiting aqueous solubility .
  • Reactivity : The electron-withdrawing sulfonyl group may slow nucleophilic attack at the ester carbonyl, unlike electron-donating groups in herbicidal analogs .

Research Findings and Limitations

  • Synthesis Challenges : Allyloxy and phosphoryl analogs achieve moderate-to-high yields (35–89%), but sulfonylation steps for the target compound may require optimization .
  • Hydrolytic Behavior : Phosphoryl esters (e.g., compound 21) undergo hydrolysis via nucleophilic mechanisms, whereas sulfonyloxy groups likely resist such pathways .
  • Biological Activity : Unlike triazine-containing herbicidal benzoates (e.g., DPX-L5300), the sulfonyloxy derivative’s bioactivity remains unexplored .

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